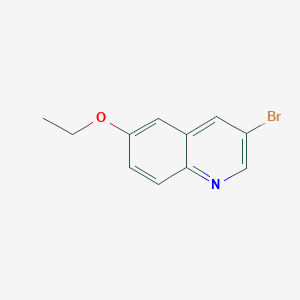

3-Bromo-6-ethoxyquinoline

Description

Significance of Functionalized Quinoline (B57606) Derivatives in Academic Research

Functionalized quinoline derivatives are of paramount importance in academic research due to their wide-ranging applications. rsc.orgresearchgate.net The quinoline motif is a "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds. rsc.orgresearchgate.net This has led to extensive research into their synthesis and potential therapeutic uses. rsc.orgmdpi.com

The ability to introduce various functional groups onto the quinoline ring system allows for the modulation of a molecule's properties, such as its reactivity, solubility, and ability to interact with biological targets. rsc.org This has made functionalized quinolines a focal point in the development of new pharmaceuticals and functional materials. rsc.orgresearchgate.netmdpi.com

Contextualizing 3-Bromo-6-ethoxyquinoline within Heterocyclic Chemistry

Within the broad landscape of heterocyclic chemistry, this compound represents a specific and valuable building block. Its structure combines the foundational quinoline core with two key functional groups: a bromine atom at the 3-position and an ethoxy group at the 6-position. The bromine atom, a halogen, serves as a versatile handle for further chemical modifications, particularly through cross-coupling reactions. The ethoxy group, an electron-donating substituent, can influence the electronic properties of the quinoline ring system.

Research Trajectories for Brominated and Ethoxy-Substituted Quinolines

Current research on brominated and ethoxy-substituted quinolines is largely driven by their potential as intermediates in the synthesis of more complex molecules with desirable properties. nbinno.combio-synth.in The bromine atom at various positions on the quinoline ring allows for the introduction of new carbon-carbon and carbon-heteroatom bonds through well-established catalytic methods. This opens up avenues for creating novel compounds with potential applications in medicine and materials science. The presence of an ethoxy group can further modulate the characteristics of these synthesized molecules.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H10BrNO |

| Molecular Weight | 252.11 g/mol |

| CAS Number | 1447957-94-9 |

| Appearance | Solid |

| SMILES | CCOC1=CC=C2N=CC(Br)=CC2=C1 |

This data is compiled from available chemical supplier information. bldpharm.com

Spectroscopic Data Analysis

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy would provide information about the number and environment of the protons in the molecule. The aromatic protons on the quinoline ring would appear as distinct signals in the downfield region, while the protons of the ethoxy group (a triplet and a quartet) would be observed in the upfield region. researchgate.netchemicalbook.comchemicalbook.com

¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule, including the carbon atoms of the quinoline core and the ethoxy group. researchgate.netsemanticscholar.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C-O stretching of the ethoxy group and the C-Br stretching vibration. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as isotopic peaks due to the presence of the bromine atom. researchgate.netsemanticscholar.org

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes common in quinoline chemistry. While specific literature on the direct synthesis of this exact compound is limited, general methods for the synthesis of substituted quinolines can be applied. These often involve multi-step sequences starting from simpler aromatic precursors. tandfonline.com

The reactivity of this compound is largely dictated by the presence of the bromine atom at the 3-position. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new chemical bonds.

Suzuki Coupling : This reaction involves the coupling of the bromoquinoline with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or vinyl substituents at the 3-position.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the bromoquinoline with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgorganic-synthesis.com This is a valuable method for synthesizing N-aryl quinolines. wikipedia.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. organic-synthesis.comchemspider.com

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromoquinoline with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This is a key method for the synthesis of alkynyl-substituted quinolines and requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgrsc.org

Applications in Organic Synthesis

The primary application of this compound in organic synthesis lies in its role as a versatile building block. The presence of the reactive bromine handle allows for its incorporation into larger, more complex molecular architectures. This makes it a valuable intermediate for the synthesis of a wide array of functionalized quinoline derivatives with potential applications in various fields, including medicinal chemistry and materials science.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H10BrNO |

|---|---|

Poids moléculaire |

252.11 g/mol |

Nom IUPAC |

3-bromo-6-ethoxyquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-2-14-10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,2H2,1H3 |

Clé InChI |

OFQMAONXJIEKEZ-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC2=CC(=CN=C2C=C1)Br |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to the Quinoline (B57606) Core with Directed Functionalization

The creation of the fundamental quinoline bicycle is the first major challenge. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Historically, the synthesis of the quinoline ring system has been dominated by several named reactions that involve the cyclization of anilines. These methods, while foundational, often require harsh conditions and can have limitations in substrate scope and regioselectivity. researchgate.netwikipedia.org

Skraup Synthesis: This method uses glycerol, an aniline (B41778), a dehydrating agent like sulfuric acid, and an oxidizing agent such as nitrobenzene (B124822) to produce quinolines. wikipedia.org

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds in reaction with anilines, typically in the presence of a Lewis acid or Brønsted acid. wikipedia.org

Combes Quinoline Synthesis: This reaction involves the acid-catalyzed cyclization of an aniline with a β-diketone. wikipedia.org

Friedländer Synthesis: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. nih.gov

Modern multi-step syntheses often build upon these classical foundations but incorporate more advanced transformations. For example, a substituted aniline can be cyclized to form a 4-hydroxyquinoline, which is then converted to a 4-chloroquinoline (B167314) derivative using reagents like phosphorus oxychloride. This chloro-substituted intermediate is highly versatile and can be used to introduce a variety of functional groups through nucleophilic substitution reactions. nih.govnih.gov Another approach involves the synthesis of quinolone antibiotic analogues through a sequence including the alkylation of a naphthyridine precursor, substitution with a cyclic amine, and subsequent hydrolysis of an ester to yield the target carboxylic acid. researchgate.net

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including substituted quinolines. researchgate.net These methods offer high efficiency, functional group tolerance, and regioselectivity, overcoming many limitations of classical syntheses. researchgate.net Halogenated quinolines, such as bromoquinolines, are excellent substrates for these transformations. researchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comresearchgate.net It is widely used to synthesize aryl-substituted quinolines. nih.gov For instance, 3-bromoquinoline (B21735) can be coupled with various arylboronic acids to produce 3-arylquinolines. nih.gov Similarly, a one-pot process has been developed to synthesize 8-arylquinolines by first borylating a quinoline-8-yl halide and then performing a subsequent Suzuki-Miyaura coupling with an aryl halide. acs.org

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgrsc.org This method has been adapted to synthesize quinolines in a one-pot procedure. A modified Larock method, for example, uses a Heck reaction between 2-bromoanilines and allylic alcohols, followed by an intramolecular condensation and a final dehydrogenation step to yield the quinoline product. organic-chemistry.orgacs.org Domino Heck-condensation reactions using Morita-Baylis-Hillman (MBH) adducts and substituted 2-iodoanilines also provide an efficient route to highly substituted quinolines. unicamp.br

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Application in Quinoline Synthesis | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent + Organic Halide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Synthesis of aryl-substituted quinolines from haloquinolines. | mdpi.comnih.govnih.gov |

| Heck Reaction | Alkene + Organic Halide | Pd(OAc)₂, Ligand, Base | Annulation of anilines with alkenes/alcohols to form the quinoline core. | organic-chemistry.orgrsc.orgacs.org |

| Buchwald-Hartwig Amination | Amine + Aryl Halide | Pd(OAc)₂, Ligand (e.g., SPhos), Base | Formation of C-N bonds to create amino-quinoline derivatives. | scienceopen.com |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide | Pd(0) complex, Cu(I) salt, Base | Introduction of alkynyl groups onto the quinoline scaffold. | rsc.org |

More recent strategies focus on increasing atom economy and reducing synthetic steps through oxidative cyclization and direct C-H functionalization. mdpi.comscilit.com These innovative methods often leverage transition-metal catalysts to construct the quinoline ring from simpler precursors under oxidative conditions. mdpi.com

C-H Activation/Oxidative Annulation: This approach involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like organic halides. mdpi.comscilit.com For example, cobalt(III) catalysts can achieve the C-H activation and cyclization of anilines with alkynes to directly synthesize a wide range of quinolines. organic-chemistry.org Similarly, silver-mediated oxidative coupling of N-arylimines and alkynes provides an effective route to quinoline derivatives. acs.org

Transition-Metal-Free Oxidative Cyclization: Some methods avoid transition metals entirely. A protocol using potassium persulfate (K₂S₂O₈) as an oxidant can promote the annulation of anilines and aryl ketones, with DMSO acting as a single-carbon source to form 4-arylquinolines. organic-chemistry.org Another transition-metal-free approach involves the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH and K₂S₂O₈, to construct substituted quinolines through an oxidative cyclocondensation process. frontiersin.org

Synthesis of 3-Bromo-6-ethoxyquinoline and Analogous Structures

The synthesis of the target compound, this compound, requires specific reactions to introduce the bromine atom at the 3-position and the ethoxy group at the 6-position.

Introducing a bromine atom onto the quinoline ring can be achieved through several methods, with the regioselectivity depending on the reaction conditions and the existing substituents on the ring.

Direct Bromination: The direct bromination of quinoline itself is influenced by temperature. At high temperatures (450-500°C) in the gaseous phase, 2-bromoquinoline (B184079) is formed, while at 300°C, 3-bromoquinoline is the product. researchgate.net However, direct halogenation typically occurs on the more electron-rich benzene (B151609) ring unless the pyridine (B92270) ring is activated by strong electron-donating groups. acgpubs.org For 8-substituted quinolines, bromination with molecular bromine (Br₂) often yields 5,7-dibromo derivatives. acgpubs.org

Electrophilic Cyclization: A versatile method for synthesizing 3-haloquinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov Using electrophilic bromine sources like Br₂ allows for the formation of 3-bromoquinolines in a single, regioselective step under mild conditions. nih.gov

Bromination of Tetrahydroquinolines: A facile, one-pot method involves the use of N-Bromosuccinimide (NBS) to both brominate and dehydrogenate a tetrahydroquinoline precursor. rsc.orgnih.gov NBS acts as both the electrophilic brominating agent and the oxidant, leading to the formation of polybromoquinolines under mild, metal-free conditions. rsc.orgnih.gov

The ethoxy group at the 6-position is typically introduced via nucleophilic substitution, most commonly through a Williamson-type ether synthesis on a 6-hydroxyquinoline (B46185) precursor. An alternative route involves the substitution of a halogen at that position.

Elucidating Reaction Mechanisms in Quinoline Synthesis

The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with reaction mechanisms being a subject of continuous investigation. The mechanisms involved are diverse and depend on the specific synthetic route employed, such as the well-known Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. These reactions typically involve acid-catalyzed cyclization and condensation steps.

Modern synthetic strategies often focus on C-H activation and functionalization, which offer atom and step economy by avoiding the need for pre-functionalized precursors. mdpi.com The general mechanism for these metal-catalyzed reactions involves initial coordination of the metal to the quinoline's nitrogen atom, followed by a C-H activation step to form a metallacyclic intermediate. mdpi.com Subsequent reaction with a coupling partner and reductive elimination yields the functionalized quinoline.

The quinoline ring, particularly when substituted with halogens, is susceptible to nucleophilic substitution reactions. The bromine atom at the C-3 position of this compound serves as a leaving group, enabling the introduction of various nucleophiles. evitachem.com The mechanism of bimolecular nucleophilic substitution (SN2) on sp³-hybridized carbon atoms is well-understood to proceed through a transition state where the nucleophile attacks from the side opposite the leaving group. mdpi.com However, in aromatic systems like quinoline, the mechanism is typically nucleophilic aromatic substitution (SNAr).

The SNAr mechanism involves a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, C-3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the quinoline nitrogen atom helps to stabilize this intermediate.

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The presence of activating groups, such as a nitro group, can significantly facilitate these reactions and sometimes lead to unexpected rearrangements, like nitro-group migration, through complex mechanisms. clockss.org In the context of poly-halogenated quinolines, nucleophilic substitution can be regioselective, with factors like microwave irradiation influencing which halogen is substituted. researchgate.net For instance, in 3,6,8-tribromoquinoline, piperazine (B1678402) selectively displaces the bromine at the C-3 position under microwave conditions. researchgate.net

Regioselectivity—the control of where a chemical transformation occurs on a molecule—is paramount in the synthesis of complex quinoline derivatives. For this compound, functionalization can be directed to different positions depending on the reaction type and mechanism.

C-H Borylation: Iridium-catalyzed C-H borylation is often sterically controlled. nih.gov For quinoline itself, this method can selectively introduce a boryl group at the C-3 position. nih.gov The mechanism involves the catalytic cycle of an iridium complex that preferentially activates the most accessible C-H bond.

Palladium-Catalyzed Cross-Coupling: In di-halogenated quinolines, the inherent reactivity differences between halogens often dictate regioselectivity. The general order of reactivity for aryl halides in oxidative addition to a palladium(0) catalyst is I > Br > Cl > OTf. rsc.orgwikipedia.org This principle is demonstrated in the Sonogashira coupling of 2-bromo-4-iodo-quinoline, where the terminal alkyne selectively couples at the more reactive C-4 iodo-position. libretexts.org

Directed Metalation: The presence of a directing group can control the position of metalation and subsequent functionalization. For example, N,O-bidentate directing groups on the quinoline scaffold have been used to achieve copper-mediated alkoxylation at specific positions. nih.gov

Buchwald-Hartwig Amination: Studies on the selective amination of 6-bromo-2-chloroquinoline (B23617) have shown that reaction conditions, particularly the choice of solvent and ligand, are crucial for controlling regioselectivity. nih.govorganic-chemistry.org By carefully optimizing the palladium catalyst system, it is possible to selectively aminate the C-6 position (reacting the aryl bromide) in the presence of the C-2 chloro group. nih.gov This selectivity arises from the differential reactivity of the C-Br and C-Cl bonds towards the palladium catalyst's oxidative addition step.

Derivatization and Further Functionalization of this compound (e.g., Boron Compounds)

The bromine atom at the C-3 position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups and the synthesis of complex molecular architectures. These reactions are fundamental tools in modern organic synthesis and pharmaceutical development. researchgate.netsci-hub.se

Suzuki-Miyaura Coupling (with Boron Compounds): This reaction is one of the most versatile methods for forming carbon-carbon bonds, coupling an organoboron compound with an aryl halide. fishersci.esyonedalabs.com For this compound, a Suzuki-Miyaura reaction with an arylboronic acid or ester would yield a 3-aryl-6-ethoxyquinoline derivative. mdpi.com

Mechanism: The catalytic cycle involves three key steps:

Oxidative Addition: A palladium(0) complex reacts with this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C bonded product.

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | C-N | Pd(0)/Pd(II) catalyst, Phosphine (B1218219) Ligand (e.g., BINAP, dppf), Base (e.g., NaOtBu) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(0) catalyst, Copper(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an amine with an aryl halide. wikipedia.org Applying this to this compound with a primary or secondary amine would produce 3-amino-6-ethoxyquinoline derivatives. The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl halide to create arylalkynes. wikipedia.org Reacting this compound with a terminal alkyne under Sonogashira conditions—typically using a palladium catalyst and a copper(I) co-catalyst—would yield a 3-alkynyl-6-ethoxyquinoline. libretexts.orgorganic-chemistry.org The mechanism involves separate but interconnected palladium and copper cycles. The palladium cycle is responsible for the oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 3-Bromo-6-ethoxyquinoline, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for assigning the positions of hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, detailed experimental ¹³C NMR data for this compound is not extensively documented in the accessible literature. A theoretical analysis suggests that the ¹³C NMR spectrum would display unique signals for each carbon atom in the quinoline (B57606) ring system and the ethoxy substituent. The carbon atom attached to the bromine (C-3) would experience a notable shift, as would the carbons in the benzene (B151609) ring portion of the quinoline, influenced by the ethoxy group at the C-6 position.

Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching vibrations of the quinoline ring, and the C-O stretching of the ethoxy group. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₁H₁₀BrNO. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation patterns observed in the spectrum would provide further structural information by showing the loss of specific fragments, such as the ethoxy group.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Conformation

While a specific single crystal X-ray diffraction study for this compound has not been found in the surveyed literature, such an analysis would provide definitive insights into its molecular structure. It would confirm the planarity of the quinoline ring system and determine the conformation of the ethoxy group relative to the ring. Intermolecular interactions, such as stacking or hydrogen bonding in the crystal lattice, would also be revealed, which are crucial for understanding the solid-state properties of the compound. The structures of related bromo- and methoxy-substituted quinolines have been successfully determined using this method, providing a basis for comparison.

Analysis of Intermolecular Interactions (e.g., C-H···X, π–π Stacking, Halogen Bonding)

The supramolecular architecture of this compound is stabilized by a combination of weak noncovalent interactions, including halogen bonding, π–π stacking, and various C-H···X hydrogen bonds.

Halogen Bonding: A key interaction in the crystal structure of bromo-substituted compounds is the halogen bond, a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. wikipedia.orgnih.gov In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with nucleophiles such as the nitrogen or oxygen atoms of neighboring molecules. The strength of these interactions typically follows the trend I > Br > Cl > F. nih.gov Studies on related brominated heterocyclic compounds have demonstrated the significance of C–Br···S and C–Br···Br interactions in directing crystal packing. mdpi.comscielo.br The C–Br···N and C–Br···O interactions are therefore expected to play a role in the molecular assembly of this compound.

C-H···X Interactions: The structure allows for the formation of weak hydrogen bonds of the C-H···X type, where X can be an oxygen atom (from the ethoxy group), the nitrogen atom of the quinoline ring, or the bromine atom. In the crystal structure of analogues like 1-[6-bromo-2-(3-bromo-phenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, C-H···O and C-H···Br hydrogen bonds are instrumental in forming a three-dimensional network. nih.gov Similarly, intramolecular C-H···O bonds are known to stabilize molecular conformations in related ethoxyquinoline derivatives. iucr.orgresearchgate.net These numerous, albeit weak, interactions collectively contribute to the cohesion and stability of the crystal packing.

Hirshfeld Surface Analysis for Crystal Packing Contributions

For a molecule like this compound, a Hirshfeld analysis would typically reveal the following major contributing interactions. While specific data for the title compound is not available, analysis of closely related structures provides a strong indication of the expected distribution of these interactions. nih.govresearchgate.netrsc.org

Key Interaction Contributions from Hirshfeld Surface Analysis of Analogous Compounds:

| Interaction Type | Contributing Percentage (Approximate) | Description |

| H···H | ~35-50% | These are the most abundant contacts, reflecting the hydrogen-rich exterior of the molecule. nih.govresearchgate.net |

| Br···H/H···Br | ~25-30% | This highlights the significance of interactions involving the bromine atom, including C-H···Br hydrogen bonds. nih.gov |

| C···H/H···C | ~10-25% | These contacts are often associated with C-H···π interactions, where a C-H bond points towards the aromatic quinoline system. nih.govresearchgate.net |

| O···H/H···O | ~10-15% | Represents C-H···O hydrogen bonds involving the ethoxy group's oxygen atom. researchgate.net |

| C···C | ~5-8% | These contacts are indicative of the π–π stacking interactions between the quinoline rings. researchgate.net |

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with characteristic spikes and patterns corresponding to specific contact types, such as the "wings" typical for π-π stacking. researchgate.net

Comparative Spectroscopic and Structural Studies with Analogues

Comparing the structural features of this compound with its analogues offers valuable insights into the effects of substituent changes on molecular conformation and crystal packing. Key analogues include those with variations at the 2, 3, and 6-positions of the quinoline ring.

For instance, the analogue 3-benzyl-6-bromo-2-methoxyquinoline differs by having a methoxy (B1213986) group at the 2-position and a benzyl (B1604629) group at the 3-position. tandfonline.com In this compound, the quinoline and benzyl moieties are nearly planar, but the molecule adopts a twisted conformation with a large torsion angle between the two planes to minimize steric hindrance. iucr.org This contrasts with the likely more planar conformation of this compound.

Another relevant analogue is ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate . iucr.orgresearchgate.net This molecule shares the 6-substituted halogen and an ethoxy group, though at the 2-position. Its crystal structure is dominated by offset π–π stacking interactions and weak C-H···O hydrogen bonds. iucr.org The replacement of bromine with chlorine at the 6-position would subtly alter the strength of halogen bonding and other electronic effects.

The simpler analogue, 6-bromo-2-methoxyquinoline , provides a baseline for understanding the impact of the ethoxy group. nih.gov The substitution of a methoxy for an ethoxy group is a relatively minor change, but the increased flexibility of the ethyl chain can lead to different packing arrangements and polymorphic forms.

Table of Comparative Analogues:

| Compound Name | Key Structural Differences from this compound | Dominant Intermolecular Interactions Noted in Literature |

| 3-benzyl-6-bromo-2-methoxyquinoline | Methoxy at C2, Benzyl at C3 | Steric hindrance leading to a twisted conformation. iucr.org |

| Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate | Chloro at C6, Ethoxy at C2, Carboxylate at C4 | Offset π–π stacking, C-H···O hydrogen bonds. iucr.orgiucr.org |

| 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Complex substituents, hydrogenated quinoline ring | N-H···O, C-H···O, C-H···Br, and C-H···π interactions. nih.gov |

| 6-bromo-2-methoxyquinoline | Methoxy at C2, Hydrogen at C3 | Basic quinoline structure for comparison. nih.gov |

These comparative studies underscore how modifications to the quinoline scaffold—whether changing a halogen, altering an alkoxy group, or adding bulky substituents—can significantly influence the balance of intermolecular forces, thereby dictating the final crystal architecture.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 3-Bromo-6-ethoxyquinoline, DFT calculations are instrumental in predicting its molecular geometry, electronic characteristics, and spectroscopic behavior. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which have been shown to provide reliable results for quinoline (B57606) derivatives. tandfonline.com

Below is a table of predicted bond lengths and angles for this compound, based on DFT calculations reported for analogous structures.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O (ethoxy) Bond Length | ~1.37 Å |

| C-N-C (quinoline) Bond Angle | ~117° |

| C-C-Br Bond Angle | ~120° |

Note: These values are illustrative and based on data for structurally related bromo- and alkoxy-substituted quinolines.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.comarabjchem.org The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.

For this compound, the MEP surface would likely show the most negative potential located around the nitrogen atom of the quinoline ring due to its high electronegativity and lone pair of electrons. researchgate.net The oxygen atom of the ethoxy group would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the quinoline ring and the ethoxy group would show positive potential. The bromine atom, with its electron-withdrawing nature, would influence the electron density distribution on the quinoline ring. Understanding the MEP is crucial for predicting how the molecule might interact with biological targets. arabjchem.org

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. masterorganicchemistry.comwuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. rsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the ethoxy group, while the LUMO would be distributed over the quinoline system, particularly the pyrimidine (B1678525) part of the ring. The presence of the bromine atom can also influence the energies of these orbitals.

The following table provides representative energy values for HOMO, LUMO, and the energy gap for a substituted quinoline, illustrating the type of data obtained from FMO analysis.

| Parameter | Illustrative Energy Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These are representative values based on studies of similar quinoline derivatives and can vary depending on the specific substituents and computational methods used. frontiersin.org

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). researchgate.netdntb.gov.ua These theoretical predictions can be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

For this compound, DFT can calculate the vibrational modes, assigning specific peaks in the IR spectrum to the stretching and bending of particular bonds, such as C-H, C=N, C-Br, and C-O. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the peaks in the UV-Vis spectrum. rsc.org While experimental spectra for this compound are not detailed in the provided search results, the strong correlation between theoretical and experimental data for other quinoline derivatives underscores the predictive power of these computational methods. tandfonline.com

Quantum Chemical Characterization of Reactivity

Beyond the FMO analysis, quantum chemical calculations can provide a more quantitative description of a molecule's reactivity through various descriptors. These "conceptual DFT" descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). rsc.org

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A "soft" molecule has a small HOMO-LUMO gap and is more reactive. rsc.org

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the energies of the HOMO and LUMO. For this compound, these descriptors would provide a quantitative basis for understanding its reactive nature and potential to participate in various chemical reactions. Studies on similar bromo-substituted quinolines have utilized these descriptors to rationalize their observed biological activities. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, molecular docking simulations could be used to explore its potential to bind to various biological targets. For example, quinoline derivatives have been studied as inhibitors of enzymes like HIV reverse transcriptase and as anticancer agents targeting specific kinases. nih.govnih.gov A docking study would involve placing the 3D structure of this compound into the active site of a target protein and calculating the binding affinity, which is typically expressed as a docking score. The simulation would also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While no specific docking studies for this compound were found, research on bromo-substituted quinolines has shown their potential to form strong interactions with protein targets, suggesting that this compound could be a promising scaffold for further investigation. nih.govripublication.com

In Silico Studies for Structure-Property Relationships

Computational chemistry and theoretical modeling are indispensable tools for elucidating the structure-property relationships of quinoline derivatives, including this compound. These in silico methods provide valuable insights into molecular geometry, electronic properties, and potential biological interactions, guiding the rational design of new compounds with desired characteristics.

Quantum Chemical Calculations:

Density Functional Theory (DFT) is a frequently employed method to investigate the structural and electronic properties of quinoline derivatives. tandfonline.comkuleuven.be Theoretical calculations can be used to optimize the molecular structure of this compound and to predict various physicochemical properties. For instance, studies on related bromo-substituted quinoline compounds have successfully correlated DFT-optimized geometries with experimental data from X-ray diffraction. tandfonline.com

The electronic properties of a molecule are critical to understanding its reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule, indicating regions that are prone to electrophilic or nucleophilic attack. tandfonline.comscielo.br In related quinoline structures, the electronegative atoms, such as nitrogen and oxygen, typically show negative electrostatic potential, highlighting them as potential sites for interaction. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov For quinoline derivatives, QSAR models have been developed to predict their activity against various biological targets. These models often incorporate descriptors such as molecular volume, electron density, and electronegativity. nih.gov For example, research on quinolinone-based thiosemicarbazones has shown that an increase in molecular volume and a decrease in molecular electronegativity can lead to enhanced biological activity. nih.gov While specific QSAR models for this compound are not available, the principles from studies on analogous structures suggest that the bromo and ethoxy substituents would significantly influence the descriptors used in such models.

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. This method is instrumental in understanding the potential mechanism of action of a compound. Docking studies on various quinoline derivatives have been performed to analyze their binding interactions with active sites of biological targets. kuleuven.bemdpi.comresearchgate.netacs.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's activity. For instance, the presence of specific substituents on the quinoline ring, like methoxy (B1213986) and bromo groups, has been shown to improve anti-tubercular activity by influencing interactions with the target enzyme. researchgate.net

ADMET Prediction:

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. For quinoline-based compounds, computational tools have been used to predict properties like human oral absorption, blood-brain barrier penetration, and aqueous solubility. mdpi.com These predictions help in assessing the druglikeness of a compound and identifying potential liabilities.

Interactive Data Table: Calculated Physicochemical Properties of a Representative Bromo-substituted Quinoline Derivative

The following table presents theoretical data for a related bromo-substituted quinoline derivative, illustrating the types of information obtained from in silico studies.

| Property | Value | Method | Reference |

| HOMO Energy | -6.2 eV | DFT/B3LYP | tandfonline.com |

| LUMO Energy | -1.5 eV | DFT/B3LYP | tandfonline.com |

| Energy Gap (HOMO-LUMO) | 4.7 eV | DFT/B3LYP | tandfonline.com |

| Dipole Moment | 2.5 D | DFT/B3LYP | tandfonline.com |

Interactive Data Table: QSAR Descriptors for a Series of Quinoline Derivatives

This table showcases typical molecular descriptors used in QSAR models for quinoline analogs.

| Compound | Molecular Volume (ų) | Electron Density | Electronegativity | Predicted Activity (pMIC) | Reference |

| Analog 1 | 350 | 0.15 | 2.8 | 5.2 | nih.gov |

| Analog 2 | 365 | 0.14 | 2.7 | 5.5 | nih.gov |

| Analog 3 | 380 | 0.13 | 2.6 | 5.8 | nih.gov |

Mechanistic Insights into Chemical Reactivity and Transformations

Reaction Mechanism Elucidation for 3-Bromo-6-ethoxyquinoline

The reaction mechanisms involving this compound are diverse, reflecting the dual reactivity of the bromo-substituent and the quinoline (B57606) core. While specific mechanistic studies on this exact molecule are not extensively detailed in the available literature, its behavior can be elucidated by examining related bromoquinoline derivatives.

One fundamental reaction is the bromine-magnesium exchange. For instance, 3-bromoquinoline (B21735) can react with lithium tributylmagnesate, a process that involves the exchange of bromine with magnesium to form a Grignard-like reagent. This intermediate can then be quenched with various electrophiles to introduce new functional groups onto the quinoline ring. This highlights a key pathway for functionalizing the C-3 position.

Synthesis of the 3-bromoquinoline scaffold itself can be achieved through methods like a formal [4 + 2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne. acs.org The process typically involves the acid-promoted rearrangement of an arylmethyl azide (B81097) to generate the iminium ion, which then reacts with the bromoalkyne. acs.org A subsequent oxidation step yields the final aromatic quinoline product. acs.org

Furthermore, nucleophilic substitution reactions can occur at other positions on the quinoline ring. For example, in the synthesis of a related 2-methoxyquinoline, a 2-chloroquinoline (B121035) precursor is treated with sodium methoxide (B1231860) in methanol. google.com This reaction proceeds via a nucleophilic aromatic substitution mechanism where the methoxide ion displaces the chloride.

Nucleophilic and Electrophilic Reactivity at Bromine and Quinoline Ring Positions

The reactivity of this compound is dictated by the electronic properties of the quinoline ring system, which is influenced by the electron-withdrawing nitrogen atom and the electron-donating ethoxy group.

Electrophilic Reactivity: The quinoline ring system exhibits varied susceptibility to electrophilic attack. The pyridine (B92270) ring is generally deactivated by the nitrogen atom, while the benzene (B151609) ring is activated by the electron-donating 6-ethoxy group. The ethoxy group directs incoming electrophiles to the ortho and para positions (C-5 and C-7). Studies on the bromination of 8-substituted quinolines show that the position of substitution is heavily influenced by the existing substituents and reaction conditions. acgpubs.orgresearchgate.net For example, bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative, demonstrating the directing effect of the alkoxy group. acgpubs.orgresearchgate.net Therefore, electrophilic attack on this compound is most likely to occur at the C-5 or C-7 positions.

Nucleophilic Reactivity: The electron-deficient pyridine ring is more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. The reactivity of the C-6 bromine atom towards nucleophilic aromatic substitution (SNAr) is generally low unless activated by a strong electron-withdrawing group at an ortho or para position. semanticscholar.org For instance, the introduction of a nitro group at the C-5 position of 6-bromoquinoline (B19933) significantly facilitates the substitution of the bromine by nucleophiles like morpholine (B109124) and piperazine (B1678402). semanticscholar.orgnih.gov This activation is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate. semanticscholar.org

The reactivity of the C-3 bromine atom is also notable. It can act as a leaving group or participate in metal-halogen exchange reactions, as previously mentioned. Additionally, the nitrogen atom of the quinoline can be oxidized to an N-oxide. semanticscholar.org This N-oxidation increases the ring's susceptibility to both electrophilic attack at different positions and nucleophilic attack at the C-2 and C-4 positions. semanticscholar.org However, some studies have noted that 3-bromoquinoline N-oxide can be unreactive under certain C-H activation conditions. nih.gov

Table 1: Predicted Reactivity at Key Positions of this compound

| Position | Type of Reactivity | Influencing Factors | Predicted Outcome |

| C-3 (Bromine) | Nucleophilic Substitution | Metal-halogen exchange | Formation of organometallic reagents. |

| C-5 | Electrophilic Substitution | Activating effect of 6-ethoxy group (para-directing) | Major site for electrophilic attack (e.g., nitration, halogenation). |

| C-7 | Electrophilic Substitution | Activating effect of 6-ethoxy group (ortho-directing) | Secondary site for electrophilic attack. |

| C-6 (Bromine) | Nucleophilic Substitution (SNAr) | Requires activation from a strong electron-withdrawing group | Substitution is feasible if an activating group (e.g., -NO₂) is present at C-5 or C-7. |

| Nitrogen | N-Oxidation | Reaction with oxidizing agents (e.g., m-CPBA, H₂O₂) | Formation of quinoline N-oxide, which alters ring reactivity. |

Investigation of Intramolecular Cyclization Pathways

Intramolecular cyclization reactions involving bromoquinolines can lead to the formation of novel heterocyclic systems. These reactions often proceed via the formation of a reactive intermediate that is captured by an internal nucleophile.

A well-documented mechanism for such cyclizations occurs during the bromination of quinoline alkaloids that possess an alkene-containing side chain. nih.gov The reaction is proposed to proceed through the formation of a cyclic bromonium ion intermediate from the alkene. nih.govlibretexts.org This positively charged intermediate is then susceptible to attack by a nucleophile present within the same molecule, such as a hydroxyl or methoxyl group, leading to the formation of a new ring. nih.gov The final product structure depends on the regioselectivity of the bromonium ion formation and the position of the attacking nucleophile. nih.gov

For this compound to undergo a similar intramolecular cyclization, it would require the presence of a suitable side chain containing a double bond or another group capable of reacting with the bromine atom or another part of the quinoline ring. For example, a side chain with a terminal alkene appended to the quinoline core could potentially form a bromonium ion, which could then be attacked by the ethoxy oxygen or another nucleophilic center to form a new fused ring system. The formation of such cyclic intermediates is a key feature in the reactivity of compounds like 2-bromomethyl-1,3-thiaselenole, where anchimeric assistance from a selenium atom facilitates the formation of a seleniranium cation, directing the course of nucleophilic substitution. mdpi.com

Oxidation-Reduction Chemistry of Ethoxyquinoline Systems

The oxidation and reduction of ethoxyquinoline systems can occur at several sites, including the quinoline nitrogen, the ethoxy group, and the aromatic rings.

Oxidation: The nitrogen atom of the quinoline ring can be readily oxidized to form a quinoline N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. semanticscholar.org This transformation significantly alters the electronic properties of the ring system, as discussed previously.

Enzymatic oxidation of quinoline derivatives is another important pathway. Quinoline 2-oxidoreductase, for example, can hydroxylate the C-2 position as an initial step in microbial degradation. rsc.org

The ethoxy group itself can be a site of oxidation. Studies on the antioxidant ethoxyquin (B1671625) (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) have identified several oxidation products. nih.gov These include the corresponding nitroxide, quinone imine N-oxide, and quinone imine, demonstrating the complex oxidative chemistry of the ethoxyquinoline moiety. nih.gov Alkoxy derivatives of quinoline have been noted for their ability to act as antioxidants and inhibit free-radical oxidation processes. irbis-nbuv.gov.ua

Reduction: Reduction of the quinoline ring system is also a common transformation. Catalytic hydrogenation or treatment with other reducing agents can reduce the pyridine ring, the benzene ring, or both, depending on the conditions. The most common reduction product is the corresponding 1,2,3,4-tetrahydroquinoline. This transformation is a key step in many synthetic sequences, as the reactivity of the tetrahydroquinoline core is substantially different from that of the aromatic quinoline. semanticscholar.org

Table 2: Summary of Oxidation-Reduction Reactions in Ethoxyquinoline Systems

| Reaction Type | Reagent/System | Site of Reaction | Product Type |

| Oxidation | m-CPBA, H₂O₂ | Quinoline Nitrogen | Quinoline N-oxide semanticscholar.org |

| Oxidation | Autoxidation, Peroxides | Ethoxy Group / Ring | Nitroxides, Quinone Imines nih.gov |

| Oxidation | Quinoline 2-oxidoreductase | C-2 Position | 2-Hydroxyquinoline rsc.org |

| Reduction | Catalytic Hydrogenation | Pyridine Ring | 1,2,3,4-Tetrahydroquinoline semanticscholar.org |

Academic Research on Biological and Medicinal Applications Scaffold Based

Quinoline (B57606) as a Privileged Scaffold in Drug Discovery

The quinoline ring, a bicyclic aromatic heterocycle, is widely recognized in medicinal chemistry as a "privileged scaffold". ekb.egnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including a significant number of approved drugs. youtube.com The structural rigidity, synthetic accessibility, and the ability of the quinoline nucleus to interact with various biological targets make it a cornerstone in the design and development of novel therapeutic agents. nih.govorientjchem.org Its versatility allows for functionalization at multiple positions, enabling the generation of large, structurally diverse libraries of compounds for screening. diamond.ac.uk This inherent "druggability" has led to the successful development of quinoline-based drugs for a wide array of diseases, including cancer, malaria, and bacterial infections. nih.govrsc.org

Scaffold Hopping and Lead Optimization Strategies

In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists frequently employ strategies like scaffold hopping and lead optimization. Scaffold hopping involves replacing the core molecular framework of a known active compound with a bioisosteric equivalent, aiming to discover new intellectual property, escape from existing patent landscapes, or improve drug-like properties. ijper.org The quinoline core is often used as a replacement for other heterocyclic systems in this strategy. For instance, a lead compound containing a quinazoline (B50416) ring might be modified by "hopping" to a quinoline scaffold to explore new chemical space and potentially enhance biological activity. ijper.org

Lead optimization, a subsequent step, focuses on refining a promising lead compound to enhance its desired properties. This is an iterative process involving chemical modifications to the lead structure. rsc.org For a quinoline-based lead, this could involve introducing or modifying substituents at various positions on the ring system. mdpi.com These modifications are guided by the need to improve potency, reduce off-target effects, and optimize absorption, distribution, metabolism, and excretion (ADMET) properties. rsc.org The ultimate goal is to generate a preclinical candidate with a high probability of success in clinical trials.

Structure-Activity Relationship (SAR) Investigations of Functionalized Quinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a functionalized quinoline, relates to its biological activity. nih.gov These investigations systematically alter the substituents on the quinoline scaffold and measure the resulting impact on a specific biological endpoint. frontiersin.org For quinoline derivatives, SAR studies have revealed critical insights for various therapeutic targets.

SAR studies have demonstrated that:

Position 3: Substitution at the 3-position with lipophilic groups, including aryl or alkyl moieties, can substantially contribute to activity against certain kinases. mdpi.com

Position 6: The nature of the substituent at the 6-position can influence receptor binding and biological response. For instance, modifications at this position have been explored for developing inhibitors of receptors like c-Met.

Halogenation: The introduction of a bromine atom can enhance the biological activity of quinoline derivatives, a principle observed in various anticancer and antimicrobial agents. rsc.org

Alkoxy Groups: Methoxy (B1213986) or ethoxy groups can influence the electronic properties and solubility of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. nih.gov

These SAR insights are crucial for the rational design of new, more potent, and selective quinoline-based therapeutic agents.

Biological Target Interaction Studies

The therapeutic effects of quinoline derivatives are mediated by their interaction with specific biological targets, primarily proteins such as enzymes and receptors. The specific substitution pattern on the quinoline ring, as seen in 3-Bromo-6-ethoxyquinoline, dictates which targets it will bind to and with what affinity, thereby determining its pharmacological profile.

Enzyme Binding and Inhibition Profiles (e.g., PDGF Receptor Kinase)

Protein kinases are a major class of enzymes that are frequently targeted in drug discovery, particularly in oncology. The Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase (PDGF-RTK) is one such enzyme whose abnormal activation is linked to various proliferative diseases.

A significant body of research has focused on 3-substituted quinoline derivatives as inhibitors of PDGF-RTK. mdpi.com Studies have shown that the quinoline scaffold can effectively occupy the ATP-binding site of the kinase domain. The substituent at the 3-position plays a critical role in determining the potency of inhibition. Lipophilic groups, such as aryl rings, attached to the 3-position have been found to substantially increase inhibitory activity. mdpi.com While direct studies on this compound are not extensively published, the principles from related analogs are highly relevant. The bromine at position 3 would contribute to the lipophilicity and could engage in specific halogen bonding interactions within the active site.

Furthermore, substitutions on the benzo part of the quinoline ring, such as the 6-ethoxy group, have been shown to be advantageous for potent inhibition. For example, the presence of 6,7-dimethoxy groups on the quinoline ring is a feature of many potent PDGF-RTK inhibitors. mdpi.com This suggests that the 6-ethoxy group in this compound could play a positive role in binding affinity.

| Compound | Substitution at Position 3 | Other Substitutions | IC50 (nM) |

|---|---|---|---|

| 15d | 4-methoxyphenyl | 6,7-dimethoxy | ≤ 20 |

| 17m | 3-fluoro-4-methoxyphenyl | 6,7-dimethoxy | ≤ 20 |

| 17b | 3-fluorophenyl | 6,7-dimethoxy | ≤ 20 |

| 24 | 4-hydroxyphenyl | 6,7-dimethoxy | ≤ 20 |

| 15e | trans-beta-styryl | 6,7-dimethoxy | ≤ 20 |

Data adapted from Maguire, M. P., et al. (1994). Journal of Medicinal Chemistry. mdpi.com

Receptor Ligand Interactions

Beyond enzymes, quinoline derivatives are known to interact with a variety of cell surface and intracellular receptors. The specific pattern of substituents allows these compounds to act as ligands, either activating (agonists) or blocking (antagonists) the receptor's function.

For example, various quinoline derivatives have been investigated as inhibitors of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) and c-Met, both of which are crucial in cancer progression. The quinoline core can serve as a scaffold to position key interacting moieties within the receptor's binding pocket.

Additionally, certain quinoline derivatives have shown affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT3 receptor. These interactions suggest potential applications in managing conditions like chemotherapy-induced nausea and vomiting. The affinity for these receptors is highly dependent on the nature and position of the substituents on the quinoline ring.

Preclinical Evaluation of Pharmacological Potential of Quinoline Derivatives

Before a new chemical entity can be considered for human trials, it must undergo rigorous preclinical evaluation to assess its pharmacological activity and pharmacokinetic properties in cellular and animal models. ekb.eg Numerous quinoline derivatives have demonstrated promising results in such preclinical studies, highlighting the therapeutic potential of this scaffold.

In preclinical cancer models, various substituted quinolines have shown the ability to inhibit tumor growth, block angiogenesis (the formation of new blood vessels that feed a tumor), and induce apoptosis (programmed cell death). ekb.eg For instance, certain quinoline-3-carboxamide (B1254982) derivatives have exhibited immunomodulatory and anti-tumor effects in animal models. ekb.eg

Preclinical studies also involve evaluating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of a compound. The pharmacokinetic properties of a bromo-substituted aromatic compound, for example, have been studied in rats, showing good oral bioavailability and distribution to various tissues. While this study was not on a quinoline derivative specifically, it provides insights into the potential behavior of bromo-substituted compounds in a biological system.

The pharmacological potential of quinoline derivatives has been explored in various disease models:

Psoriasis: In a mouse model of psoriasis-like inflammation, certain quinoline derivatives that inhibit the enzyme DNA topoisomerase I were shown to significantly improve the condition. nih.gov

Cancer: A wide range of quinoline derivatives have been evaluated in preclinical cancer models, targeting various cell lines and demonstrating selective cytotoxicity against cancerous cells.

Infectious Diseases: Halogenated quinolines have shown potent activity against drug-resistant bacteria and their biofilms in preclinical evaluations.

Anticancer Research Applications (e.g., Kinase Inhibitors, Topoisomerase Inhibitors, Anti-Proliferative Effects)

There is no specific information available in the reviewed scientific literature regarding the application of this compound in anticancer research. Studies detailing its activity as a kinase inhibitor, topoisomerase inhibitor, or its general anti-proliferative effects on cancer cell lines have not been identified. While the broader class of quinoline and bromo-quinoline derivatives has been investigated for potential anticancer properties, these findings cannot be directly attributed to this compound without specific experimental evidence.

Antimicrobial Investigations (Antibacterial, Antifungal, Antiviral)

No dedicated studies on the antibacterial, antifungal, or antiviral properties of this compound were found in the surveyed academic literature. Research on the antimicrobial activities of other bromo-quinoline analogs exists, but specific data on the antimicrobial spectrum or efficacy of this compound is not available.

Anti-Tuberculosis Activity

A review of the current scientific literature did not yield any studies specifically investigating the anti-tuberculosis activity of this compound. While quinoline derivatives have been a significant area of research in the development of anti-tuberculosis agents, there is no published data on the efficacy of this particular compound against Mycobacterium tuberculosis.

Antioxidant Properties

There is no available research that specifically examines the antioxidant properties of this compound. Consequently, no data on its capacity to scavenge free radicals or modulate oxidative stress pathways has been reported.

Anti-Malarial and Anti-Leishmanial Applications

Specific investigations into the anti-malarial or anti-leishmanial activities of this compound are absent from the reviewed scientific literature. The quinoline core is a well-known pharmacophore in anti-malarial drug discovery, but research has not been extended to this specific derivative. Similarly, no studies on its efficacy against Leishmania species were identified.

Modulation of Biological Pathways (e.g., Autophagy Modulation)

No studies were found that investigate the role of this compound in the modulation of biological pathways, including autophagy. Therefore, its effects on such cellular processes remain uncharacterized.

Role as a Synthetic Precursor for Bioactive Compounds

While the synthesis of various quinoline derivatives is a common practice in medicinal chemistry, no specific literature was found that details the use of this compound as a synthetic precursor for the development of other bioactive compounds. Its potential as a starting material in the synthesis of novel therapeutic agents has not been documented in the reviewed research.

Patent Landscape and Future Research Directions

Overview of Intellectual Property Pertaining to 3-Bromo-6-ethoxyquinoline and Analogues

The intellectual property landscape for quinoline (B57606) derivatives is extensive, reflecting their significant therapeutic potential. nih.govorientjchem.org While patents specifically naming this compound are not readily found in broad searches, the patent literature for analogous structures provides insight into the areas of therapeutic interest and the chemical space being actively protected.

Patents for quinoline derivatives cover a wide range of applications, including their use as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. nih.govresearchgate.netnih.gov For instance, patents have been granted for quinoline compounds that function as kinase inhibitors in cancer therapy and as agents targeting DNA gyrase in bacteria. nih.govnih.gov The novelty in these patents often lies in the specific substitution patterns on the quinoline ring, which are designed to enhance potency, selectivity, and pharmacokinetic properties.

A review of patent databases indicates that modifications at the 3 and 6 positions of the quinoline core are common strategies for generating novel chemical entities with distinct biological activities. The introduction of a bromine atom at the 3-position can serve as a handle for further chemical modifications, allowing for the creation of diverse libraries of compounds. The ethoxy group at the 6-position is often explored for its potential to modulate solubility and receptor binding.

Key patent trends in the broader quinoline space include the development of hybrid molecules, where the quinoline scaffold is combined with other pharmacologically active moieties to create multifunctional drugs. nih.govbenthamscience.com This approach aims to address complex diseases and combat drug resistance.

Table 1: Representative Patent Applications for Quinoline Derivatives

| Patent/Application Number | Title/Focus | Key Structural Features Mentioned | Therapeutic Area |

| US1701144A | Method of making 2:4-dimethyl-6-ethoxyquinoline | 6-ethoxyquinoline | Not specified (synthesis method) |

| IE35284B1 | Process for the manufacture of quinoline derivatives | 4-bromoquinoline derivatives | Antimalarial, Antiarrhythmic |

| WO0038684A1 | Quinoxaline derivatives and methods of use | 5-bromo-6-(2-imidazolin-2-ylamino)quinoxaline | Peripheral pain, Ischemia, Decongestant |

| CN102850269A | Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline | 6-bromo-2-methoxy-quinoline derivatives | Antitubercular |

This table is illustrative and highlights general trends in the patenting of quinoline analogues.

Emerging Synthetic Methodologies for Quinoline Derivatization

The synthesis of quinoline and its derivatives has been a cornerstone of organic chemistry for over a century, with classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses still being relevant. tandfonline.comiipseries.orgnih.gov However, the demand for more efficient, selective, and environmentally friendly methods has driven the development of novel synthetic strategies.

Recent advances have focused on the direct functionalization of the quinoline core through C-H bond activation. rsc.orgmdpi.comrsc.org This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. Transition-metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in achieving regioselective C-H arylation, alkylation, and amination of the quinoline ring. mdpi.com

Oxidative annulation strategies have also emerged as a powerful tool for constructing the quinoline scaffold from simple and readily available starting materials. mdpi.com These methods often involve a cascade of reactions, such as C-H activation and heteroannulation, to rapidly build molecular complexity. mdpi.com Furthermore, photo-induced and metal-free synthetic routes are gaining traction as they offer milder reaction conditions and align with the principles of green chemistry. mdpi.comnih.gov

Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for several classical quinoline syntheses. nih.govtandfonline.com The use of greener solvents, such as water or ionic liquids, and reusable catalysts are also becoming more prevalent in the synthesis of quinoline derivatives. tandfonline.comnih.gov

Table 2: Comparison of Classical and Emerging Synthetic Methods for Quinolines

| Method | Description | Advantages | Disadvantages |

| Classical Methods | |||

| Skraup Synthesis | Reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent. nih.gov | Uses simple starting materials. | Harsh reaction conditions, low yields for some substrates. |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov | Good for polysubstituted quinolines. | Requires specific ortho-substituted anilines. |

| Emerging Methods | |||

| C-H Activation | Direct functionalization of C-H bonds on the quinoline ring. rsc.orgmdpi.com | High atom economy, fewer steps. | Often requires expensive metal catalysts, regioselectivity can be a challenge. |

| Oxidative Annulation | Construction of the quinoline ring via oxidative cyclization. mdpi.com | Access to diverse structures from simple precursors. | May require specific oxidizing agents. |

| Green Chemistry Approaches | Use of microwaves, ultrasound, green solvents, and reusable catalysts. tandfonline.com | Environmentally friendly, often faster with higher yields. | May require specialized equipment. |

Advanced Computational and Experimental Approaches in Future Research

The development of new quinoline-based therapeutics is increasingly reliant on the integration of advanced computational and experimental techniques. These approaches facilitate a deeper understanding of structure-activity relationships (SAR) and structure-property relationships (SPR), enabling more rational drug design. orientjchem.orgmdpi.com

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic properties of quinoline derivatives, such as their molecular orbital energies (HOMO-LUMO), electrostatic potential, and reactivity. rsc.orgnih.gov This information is crucial for predicting their chemical behavior and interaction with biological targets.

Molecular Docking: This technique is used to predict the binding mode and affinity of quinoline derivatives to the active site of a target protein. nih.govnih.gov Molecular docking studies can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural features of a series of compounds with their biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can help to assess the stability of the binding mode predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding. nih.gov

Experimental Approaches:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of quinoline derivatives against a specific biological target to identify initial hits.

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of a ligand bound to its target protein. This information is invaluable for understanding the precise molecular interactions and for guiding further drug design efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation and for studying ligand-protein interactions in solution.

The synergy between these computational and experimental methods accelerates the drug discovery process by allowing for a more targeted and efficient exploration of the chemical space of quinoline derivatives. orientjchem.org

Interdisciplinary Collaborations for Therapeutic Development

The journey of a quinoline derivative from a laboratory curiosity to a clinically approved therapeutic is a complex and multifaceted process that necessitates close collaboration between experts from various scientific disciplines. The development of novel quinoline-based drugs is no longer the sole purview of synthetic chemists but is a truly interdisciplinary endeavor. mdpi.com

Medicinal Chemists and Synthetic Organic Chemists are at the forefront of designing and synthesizing novel quinoline analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.govrsc.org

Computational Chemists and Molecular Modelers use in silico tools to guide the design of new compounds, predict their biological activity, and understand their mechanism of action at the molecular level. orientjchem.orgnih.gov

Biologists and Pharmacologists are responsible for evaluating the biological activity of the synthesized compounds in vitro and in vivo, elucidating their mechanism of action, and assessing their efficacy in disease models. nih.govresearchgate.net

Toxicologists play a critical role in evaluating the safety profile of lead candidates, identifying potential adverse effects, and determining the therapeutic window. mdpi.com

Pharmacokineticists study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, which is essential for optimizing their dosing regimen and ensuring they reach their target in the body at therapeutic concentrations.

Clinicians are ultimately responsible for designing and conducting clinical trials to evaluate the safety and efficacy of new drugs in humans.

Effective communication and collaboration among these diverse teams are paramount for the successful translation of basic research findings into new medicines. This integrated approach allows for a more holistic and efficient drug development process, increasing the likelihood of identifying and developing safe and effective quinoline-based therapies for a wide range of diseases. mdpi.com

Q & A

Q. What steps are critical for ensuring compliance with ethical standards in biological testing of this compound derivatives?

- Methodological Answer : Obtain IRB/IACUC approval for in vitro/in vivo studies, detailing endpoints and humane protocols. Follow OECD Guidelines (e.g., Test No. 423 for acute toxicity) and GLP standards for data integrity. Maintain audit trails for raw data and metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.